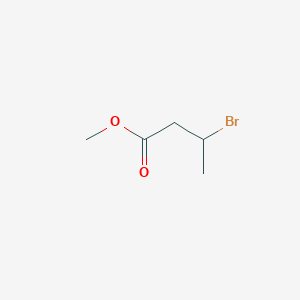

Methyl 3-bromobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYBMWHJTZBYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885165 | |

| Record name | Butanoic acid, 3-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21249-59-2 | |

| Record name | Butanoic acid, 3-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21249-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021249592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-Bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromobutanoate is a halogenated ester of significant interest in the field of organic synthesis, particularly as a versatile building block for the construction of more complex molecules. Its utility is prominent in the development of novel pharmaceutical compounds and heterocyclic structures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It possesses a chiral center at the third carbon, meaning it can exist as two distinct enantiomers: (R)-methyl 3-bromobutanoate and (S)-methyl 3-bromobutanoate.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1][2] |

| CAS Number | 21249-59-2 | [1] |

| Density | 1.3858 g/cm³ at 25 °C | [3] |

| Boiling Point | 71 °C at 15 Torr | [3] |

| Refractive Index | 1.453 | [3] |

| Flash Point | 77.4 °C | [3] |

| Solubility | Data not readily available, but expected to be soluble in common organic solvents. | |

| Appearance | Colorless to pale yellow liquid | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 3-bromobutanoic acid with methanol (B129727), using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-bromobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-bromobutanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: Fischer Esterification of 3-Bromobutanoic Acid.

Chemical Reactivity and Key Experiments

This compound is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond, which readily participates in nucleophilic substitution reactions. The ester functional group can also undergo hydrolysis.

Nucleophilic Substitution

The bromine atom at the 3-position can be displaced by a variety of nucleophiles to introduce different functional groups. A representative example is the reaction with sodium azide (B81097) to form methyl 3-azidobutanoate, a precursor to amino acids.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Water

-

Diethyl ether

-

Separatory funnel

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude methyl 3-azidobutanoate.

-

The product can be purified by column chromatography or distillation.

Caption: Nucleophilic Substitution of this compound.

Hydrolysis

The ester functional group of this compound can be hydrolyzed under acidic or basic conditions to yield 3-bromobutanoic acid and methanol.

Materials:

-

This compound

-

Dilute aqueous acid (e.g., HCl or H₂SO₄)

-

Organic solvent (e.g., diethyl ether)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine this compound with an excess of dilute aqueous acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

After cooling to room temperature, extract the mixture with an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield 3-bromobutanoic acid.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methyl protons adjacent to the chiral center, the methylene (B1212753) protons, and the methine proton attached to the bromine. The chemical shifts and coupling patterns provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbon bearing the bromine, the ester methyl carbon, the methylene carbon, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant absorptions include C-H stretching and bending vibrations and the C-O stretching of the ester.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) will be observed. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) and the bromine atom.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][5] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[5][6] Avoid contact with skin and eyes, and prevent inhalation of vapors.[3][7] Store the compound in a tightly closed container in a cool, dry place.[3] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[8]

Conclusion

This compound is a key synthetic intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly at the C-Br bond, allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug development. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for the synthesis, characterization, and application of this important compound.

References

- 1. Buy this compound | 21249-59-2 [smolecule.com]

- 2. Methyl (S)-3-bromobutanoate | C5H9BrO2 | CID 86310409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methyl 3-bromobutanoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromobutanoate

This guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 21249-59-2), tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical and Chemical Properties

This compound is a halogenated ester characterized by the molecular formula C₅H₉BrO₂.[1] It is typically a colorless to pale yellow liquid.[1][2] The presence of a chiral center at the third carbon atom means it exists as two distinct enantiomers, (S) and (R).[1][3][4] Due to the reactive bromine atom, this compound serves as a valuable intermediate in various organic synthesis processes.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Conditions |

| Molecular Weight | 181.03 g/mol | - |

| Boiling Point | 149.9 °C | at 760 mmHg |

| 71 °C | at 15 Torr | |

| Density | 1.413 g/cm³ | Not Specified |

| 1.3858 g/cm³ | at 25 °C | |

| Refractive Index | 1.453 | n₂₀/D |

| Flash Point | 77.4 °C | - |

| Vapor Pressure | 3.94 mmHg | at 25 °C |

| Storage Temperature | 2-8 °C | Under inert gas |

(Data sourced from references[1][2][3][5][6][7][8])

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the characterization and application of chemical compounds. The following sections detail standard methodologies for measuring the key properties of liquid samples like this compound.

Boiling Point Determination (Micro-Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For small sample volumes, a micro-boiling point determination is efficient.[10][11]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube or fusion tube.[11][12]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the fusion tube.[9][12]

-

Heating: The assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube with heating oil or an aluminum block.[10][12][13]

-

Observation: As the sample is heated, trapped air will first be expelled from the capillary tube.[10] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[10]

-

Measurement: The heat source is then removed. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn into the capillary tube.[9][10] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[9]

Density Measurement

Density is the mass of a substance per unit of volume.[14] For a liquid, it can be determined accurately by measuring the mass of a known volume.

Methodology:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or volumetric flask is measured precisely using an electronic balance.[15]

-

Volume Measurement: A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[15]

-

Mass of Filled Container: The mass of the container with the liquid is measured.[15]

-

Calculation: The mass of the empty container is subtracted from the mass of the filled container to find the mass of the liquid. The density is then calculated using the formula: Density = Mass / Volume.[14][16] For higher precision, these measurements should be repeated multiple times and the average taken.[15]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium.[17] It is a fundamental physical property used for substance identification and purity assessment.[18] The most common instrument for this measurement is an Abbe refractometer.[17]

Methodology:

-

Calibration: The refractometer is first calibrated using a standard with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.[17]

-

Measurement: The prisms are closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[19]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20] The "shake-flask" method is a traditional and reliable technique for determining equilibrium solubility.[21]

Methodology:

-

Preparation: An excess amount of the solute (in this case, this compound would be tested in various solvents like water, ethanol, etc.) is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed until the undissolved solute settles.[22]

-

Analysis: A sample of the clear, supernatant liquid is carefully removed, ensuring no solid particles are transferred. The concentration of the dissolved solute in the sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

References

- 1. Buy this compound | 21249-59-2 [smolecule.com]

- 2. This compound | 21249-59-2 [sigmaaldrich.com]

- 3. Methyl (S)-3-bromobutanoate | C5H9BrO2 | CID 86310409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl (3R)-3-bromobutanoate | C5H9BrO2 | CID 86309781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS#:21249-59-2 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Refractive index - Wikipedia [en.wikipedia.org]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 19. researchgate.net [researchgate.net]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. education.com [education.com]

An In-depth Technical Guide to Methyl 3-bromobutanoate (CAS: 21249-59-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-bromobutanoate (CAS No. 21249-59-2), a versatile halogenated ester utilized as a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and its applications, particularly in the synthesis of heterocyclic compounds and as a precursor for potentially bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[1] It is a chiral molecule, existing as (S) and (R) enantiomers due to the stereocenter at the C-3 position.[1] The compound is known for its reactivity, primarily due to the presence of the bromine atom, which makes it a valuable building block in various chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21249-59-2 | [2][3][4] |

| Molecular Formula | C₅H₉BrO₂ | [1][5][6][7] |

| Molecular Weight | 181.03 g/mol | [1][5][6] |

| Boiling Point | 149.9 °C at 760 mmHg | [8][9] |

| 71 °C at 15 Torr | [2][3] | |

| Density | 1.413 g/cm³ | [8][9] |

| 1.3858 g/cm³ at 25 °C | [2][3] | |

| Refractive Index (n²⁰/D) | 1.453 | [1][8][9] |

| Flash Point | 77.4 °C | [8][9] |

| InChI Key | WJYBMWHJTZBYSO-UHFFFAOYSA-N | [6] |

| SMILES | CC(Br)CC(=O)OC | [4] |

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-bromobutanoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1][10]

Experimental Protocol: Fischer Esterification

Materials:

-

3-bromobutanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobutanoic acid.

-

Add a large excess of anhydrous methanol to the flask, which also acts as the solvent.

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.[1][10]

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[10]

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.[10]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[10]

Purification

The crude product can be purified by distillation under reduced pressure to yield the pure this compound.[11]

Procedure for Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Gradually reduce the pressure using a vacuum pump.

-

Heat the distillation flask gently.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the recorded pressure (e.g., 71 °C at 15 Torr).[2][3]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | - Doublet for the methyl group (C4-H₃) adjacent to the bromine-bearing carbon. - Multiplet for the methine proton (C3-H) attached to the bromine. - Multiplet for the methylene (B1212753) protons (C2-H₂). - Singlet for the methyl ester protons (O-CH₃). |

| ¹³C NMR | - Signal for the methyl carbon (C4). - Signal for the carbon bearing the bromine (C3). - Signal for the methylene carbon (C2). - Signal for the ester carbonyl carbon (C1). - Signal for the methoxy (B1213986) carbon. |

| IR (Infrared) | - Strong C=O stretching absorption for the ester group around 1735-1750 cm⁻¹. - C-O stretching absorptions. - C-H stretching and bending vibrations. - C-Br stretching absorption. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (181.03 g/mol ). - Isotopic peak for the bromine atom (M+2). - Fragmentation patterns corresponding to the loss of methoxy group, bromine atom, etc. |

Applications in Synthesis and Drug Development

This compound is a valuable building block in organic synthesis due to its two reactive functional groups: the ester and the alkyl bromide.[1]

Synthesis of Heterocyclic Compounds

The reactivity of the bromine atom allows for nucleophilic substitution reactions, making it a useful starting material for the synthesis of various heterocyclic compounds.[1] This is a critical application as heterocyclic scaffolds are prevalent in many pharmaceutical agents.

Caption: General workflow for the synthesis of heterocyclic compounds from this compound.

Precursor for Bioactive Molecules

Limited research suggests that this compound can serve as a precursor for the synthesis of more complex molecules with potential biological activities.[1] Its structure can be modified to introduce various functionalities, leading to the development of novel drug candidates. For instance, derivatives of bromo- and amino-butanoic acids are of interest in the study of GABA (γ-aminobutyric acid) receptor modulators, which are important targets for anticonvulsant and anxiolytic drugs.[12][13][14][15][16][17][18][19]

Caption: Logical relationship from this compound to potential bioactive molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[6] It is advisable to wear protective clothing, gloves, and eye protection.[6]

Table 3: Safety Information

| Hazard Statement | Precautionary Statements |

| H302: Harmful if swallowed.[6] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[6] |

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis and drug discovery. Its utility as a precursor for complex molecules, including heterocycles and potentially bioactive compounds, makes it a compound of interest for researchers in both academic and industrial settings. This guide provides essential technical information to support its safe and effective use in the laboratory. Further research into its applications, particularly in medicinal chemistry, is warranted to fully explore its potential.

References

- 1. Buy this compound | 21249-59-2 [smolecule.com]

- 2. This compound [chembk.com]

- 3. Methyl 3-bromobutyrate | 21249-59-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl (S)-3-bromobutanoate | C5H9BrO2 | CID 86310409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 21249-59-2 [sigmaaldrich.com]

- 7. methyl (3R)-3-bromobutanoate | C5H9BrO2 | CID 86309781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:21249-59-2 | Chemsrc [chemsrc.com]

- 9. lookchem.com [lookchem.com]

- 10. cerritos.edu [cerritos.edu]

- 11. Purification [chem.rochester.edu]

- 12. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GABA(A) receptor modulators from the Chinese herbal drug Junci Medulla--the pith of Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methyl 3-bromobutanoate molecular structure and weight

Experimental Protocol: Synthesis of Methyl 3-bromobutanoate via Fischer Esterification

This protocol details the synthesis of this compound from 3-bromobutanoic acid and methanol (B129727), a classic example of Fischer esterification.

Materials:

-

3-bromobutanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobutanoic acid in a large excess of anhydrous methanol. The methanol serves as both a reactant and the solvent.

-

Acid Catalysis: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the mixture.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-8 hours.

-

Monitoring the Reaction: The progress of the esterification can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by distillation under reduced pressure.

-

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Caption: Synthesis workflow for this compound.

This technical guide provides essential information for researchers and professionals working with this compound, covering its fundamental properties and a detailed protocol for its synthesis.

An In-depth Technical Guide to the Synthesis of Methyl 3-bromobutanoate from Butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of methyl 3-bromobutanoate, a valuable building block in organic synthesis, starting from butanoic acid. The synthesis involves a multi-step process, including the formation of key intermediates such as crotonic acid and 3-bromobutanoic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Synthetic Strategy Overview

Direct bromination of butanoic acid at the 3-position (β-position) is not a regioselectively favored reaction. The well-established Hell-Volhard-Zelinsky reaction, for instance, results in α-bromination.[1][2] Therefore, a more strategic, multi-step approach is necessary to achieve the desired 3-bromo substitution pattern. The synthetic route outlined in this guide proceeds through the following key transformations:

-

Conversion of Butanoic Acid to Crotonic Acid: This initial step involves the introduction of a carbon-carbon double bond in conjugation with the carboxylic acid moiety. A plausible laboratory-scale route involves the reduction of butanoic acid to butan-1-ol, followed by oxidation to butanal. Butanal can then undergo an aldol (B89426) condensation to form 3-hydroxybutanal, which upon dehydration yields crotonaldehyde (B89634). Subsequent oxidation of crotonaldehyde provides crotonic acid. For the purpose of this guide, we will focus on the subsequent steps assuming the availability of crotonic acid, which can be synthesized from butanoic acid derivatives or obtained commercially.

-

Hydrobromination of Crotonic Acid: The addition of hydrogen bromide (HBr) across the double bond of crotonic acid selectively yields 3-bromobutanoic acid.[3] This reaction follows Markovnikov's rule, where the bromine atom adds to the carbon atom that is further from the electron-withdrawing carboxylic acid group.

-

Fischer Esterification of 3-Bromobutanoic Acid: The final step involves the acid-catalyzed esterification of 3-bromobutanoic acid with methanol (B129727) to produce the target molecule, this compound.[4]

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediates, and the final product is provided in Table 1. This data is crucial for reaction monitoring, purification, and characterization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility |

| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | -7.9 | 0.96 | Miscible with water, ethanol, ether |

| Crotonic Acid | C₄H₆O₂ | 86.09 | 185-189 | 70-73 | 1.02 | Soluble in water and many organic solvents |

| 3-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | 110-111 (at 9-10 Torr) | 44 | ~1.57 | Soluble in water and organic solvents |

| This compound | C₅H₉BrO₂ | 181.03 | 149.9 (at 760 mmHg) | N/A | 1.413 | Insoluble in water, soluble in organic solvents |

(Data sourced from[1][4][5][6][7][8][9][10][11][12][13])

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of 3-Bromobutanoic Acid from Crotonic Acid

The hydrobromination of crotonic acid is a key step in introducing the bromine atom at the desired 3-position.

Reaction Scheme:

Caption: Addition of HBr to Crotonic Acid.

Procedure:

-

In a fume hood, dissolve crotonic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring. The reaction is typically carried out in the absence of peroxides to ensure Markovnikov addition.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude 3-bromobutanoic acid can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by vacuum distillation.

Quantitative Data for Hydrobromination:

| Parameter | Value |

| Reactant Ratio (Crotonic Acid:HBr) | 1 : 1.1 (slight excess of HBr) |

| Solvent | Glacial Acetic Acid |

| Temperature | 0 - 10 °C |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

Synthesis of this compound via Fischer Esterification

The final step is the conversion of 3-bromobutanoic acid to its methyl ester using the Fischer esterification method.

Reaction Scheme:

Caption: Fischer Esterification of 3-Bromobutanoic Acid.

Procedure:

-

To a round-bottom flask, add 3-bromobutanoic acid (1.0 eq) and an excess of methanol (e.g., 5-10 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by vacuum distillation.

Quantitative Data for Fischer Esterification:

| Parameter | Value |

| Reactant Ratio (3-Bromobutanoic Acid:Methanol) | 1 : 10 |

| Catalyst | Concentrated H₂SO₄ (3 mol%) |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 3 hours |

| Typical Yield | 80 - 95% |

Overall Synthetic Workflow

The entire synthetic sequence from butanoic acid to this compound is a multi-stage process that requires careful control of reaction conditions and purification at each step.

Caption: Synthetic Workflow from Butanoic Acid.

Conclusion

The synthesis of this compound from butanoic acid is a feasible but indirect process that highlights several fundamental organic transformations. By leveraging the reactivity of an unsaturated intermediate, crotonic acid, the desired 3-bromo isomer can be selectively prepared and subsequently esterified. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chemical intermediate. Careful execution of each step, including purification, is critical to achieving high yields and purity of the final product.

References

- 1. Butyric Acid - Definition, Structure, Properties | Turito [turito.com]

- 2. chembk.com [chembk.com]

- 3. chemcess.com [chemcess.com]

- 4. Buy (S)-3-BROMOBUTANOIC ACID | 77790-08-0 [smolecule.com]

- 5. Butanoic Acid: Structure, Properties & Uses Explained [vedantu.com]

- 6. testbook.com [testbook.com]

- 7. Crotonic acid - Wikipedia [en.wikipedia.org]

- 8. Buy this compound | 21249-59-2 [smolecule.com]

- 9. Crotonic acid | 107-93-7 [chemicalbook.com]

- 10. This compound | CAS#:21249-59-2 | Chemsrc [chemsrc.com]

- 11. chemeo.com [chemeo.com]

- 12. 3-Bromobutanoic acid | C4H7BrO2 | CID 102860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scent.vn [scent.vn]

Synthesis of (R)-Methyl 3-bromobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing enantiomerically enriched (R)-Methyl 3-bromobutanoate, a valuable chiral building block in organic synthesis and drug development. This document details the core methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

(R)-Methyl 3-bromobutanoate is a chiral halogenated ester widely employed as an intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients.[1] Its stereocenter at the C3 position makes it a crucial synthon for introducing chirality in target molecules. The general structure and properties of methyl 3-bromobutanoate are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 149.9 °C at 760 mmHg |

| Density | 1.413 g/cm³ |

| Refractive Index | 1.453 |

| Storage Temperature | 2-8°C[2] |

Synthetic Strategies

The synthesis of enantiomerically pure (R)-Methyl 3-bromobutanoate predominantly relies on the stereospecific conversion of a chiral precursor. The most common and practical approach involves the use of readily available chiral starting materials, such as (R)- or (S)-methyl 3-hydroxybutanoate. The choice of the starting material's stereochemistry dictates the required stereochemical outcome of the bromination step (i.e., inversion or retention of configuration).

This guide will focus on two primary synthetic pathways:

-

Pathway A: Synthesis starting from the naturally occurring biopolymer poly[(R)-3-hydroxybutyric acid] (PHB) to produce (R)-Methyl 3-hydroxybutanoate, followed by a bromination reaction with retention of configuration (or a double inversion).

-

Pathway B: Synthesis starting from commercially available (S)-Methyl 3-hydroxybutanoate, followed by a bromination reaction with inversion of configuration.

A logical workflow for the synthesis is presented in the following diagram:

Caption: Logical workflow for the synthesis of (R)-Methyl 3-bromobutanoate.

Experimental Protocols

Synthesis of (R)-Methyl 3-hydroxybutanoate from Poly[(R)-3-hydroxybutyric acid] (PHB)

This procedure outlines the depolymerization of the biopolymer PHB to yield the chiral precursor (R)-Methyl 3-hydroxybutanoate.[3]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Poly[(R)-3-hydroxybutyric acid] (PHB) | 86.09 (monomer unit) | 50.0 g | 0.58 |

| 1,2-Dichloroethane | 98.96 | 500 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |

| Methanol (B129727) | 32.04 | 200 mL | - |

| Chloroform | 119.38 | 600 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 200 mL | - |

| Magnesium Sulfate (anhydrous) | 120.37 | - | - |

Procedure:

-

A 2-L round-bottomed flask is charged with 50 g (0.58 mol) of poly-[(R)-3-hydroxybutyric acid] (PHB) and 500 mL of 1,2-dichloroethane.

-

The flask is equipped with a reflux condenser, and the mixture is heated at reflux for 1 hour.

-

A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added, and the reaction mixture is heated at reflux for 3 days, during which the mixture becomes homogeneous.[3]

-

After cooling to room temperature, the reaction mixture is washed with 100 mL of half-saturated brine.

-

The aqueous layer is separated and extracted three times with 200 mL portions of chloroform.

-

The combined organic layers are washed with 100 mL of saturated sodium bicarbonate solution and then with 100 mL of brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford pure (R)-(-)-methyl 3-hydroxybutanoate.

Expected Yield and Characterization:

-

Yield: 48 g (70%)[4]

-

Boiling Point: 61-62 °C at 18 mmHg[4]

-

Specific Rotation: [α]DRT -47.6° (c 1.0, CHCl₃)[4]

-

1H NMR (90 MHz, CDCl3) δ: 1.25 (d, 3H), 2.50 (d, 2H), 3.70 (s, 3H), 4.20 (m, 1H), 7.70 (br s, 1H, OH).[3]

Synthesis of (R)-Methyl 3-bromobutanoate

This section details two methods for the conversion of the hydroxy functionality to a bromide.

The Appel reaction provides a reliable method for the conversion of secondary alcohols to alkyl bromides with inversion of stereochemistry.[5] This is the preferred method when starting from the commercially available (S)-Methyl 3-hydroxybutanoate.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (S)-Methyl 3-hydroxybutanoate | 118.13 | 5.0 g | 42.3 mmol | 1.0 |

| Carbon Tetrabromide (CBr₄) | 331.63 | 16.5 g | 49.8 mmol | 1.2 |

| Triphenylphosphine (B44618) (PPh₃) | 262.29 | 13.2 g | 50.3 mmol | 1.2 |

| Dichloromethane (B109758) (anhydrous) | 84.93 | 100 mL | - | - |

Procedure:

-

To a stirred solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane (50 mL) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.2 eq) portion-wise.

-

A solution of (S)-Methyl 3-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (50 mL) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 3-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is triturated with diethyl ether or pentane (B18724) to precipitate the triphenylphosphine oxide byproduct.

-

The solid is removed by filtration, and the filtrate is concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-Methyl 3-bromobutanoate.

Expected Yield and Characterization:

-

Yield: High yields are typically reported for the Appel reaction.

-

Enantiomeric Excess (ee): The reaction is known to proceed with high stereospecificity, leading to a high enantiomeric excess of the (R)-product.

-

Characterization: The product should be characterized by 1H NMR, 13C NMR, and its optical rotation should be measured and compared to literature values.

This is a variation of the Appel reaction and also proceeds with inversion of configuration.[6]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (S)-Methyl 3-hydroxybutanoate | 118.13 | 5.0 g | 42.3 mmol | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 12.2 g | 46.5 mmol | 1.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 8.3 g | 46.5 mmol | 1.1 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - | - |

Procedure:

-

To a solution of (S)-Methyl 3-hydroxybutanoate (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane (100 mL) at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-Methyl 3-bromobutanoate.

Characterization and Analysis

Table 2: Spectroscopic Data for (R)-Methyl 3-bromobutanoate

| Technique | Data |

| 1H NMR | δ (ppm): 4.35-4.25 (m, 1H), 3.72 (s, 3H), 3.05 (dd, J=16.5, 6.0 Hz, 1H), 2.85 (dd, J=16.5, 8.0 Hz, 1H), 1.75 (d, J=6.5 Hz, 3H) |

| 13C NMR | δ (ppm): 170.5, 52.0, 48.0, 45.5, 25.0 |

Enantiomeric Excess (ee) Determination:

The enantiomeric purity of the final product should be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[7]

Chiral GC Analysis Workflow:

Caption: Workflow for the determination of enantiomeric excess by chiral GC.

Conclusion

This guide has detailed robust and reproducible methods for the synthesis of (R)-Methyl 3-bromobutanoate. The choice of synthetic route will depend on the availability of the chiral starting material. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient preparation of this important chiral building block. Careful execution of the described procedures and thorough analytical characterization are crucial for obtaining the desired product with high chemical and optical purity.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-bromobutanoate

This guide provides comprehensive safety and handling information for Methyl 3-bromobutanoate (CAS No. 21249-59-2), intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the substance's hazards, proper handling and storage procedures, emergency response protocols, and physical and chemical properties.

Chemical Identification and Physical Properties

This compound is a halogenated ester commonly used as an intermediate in organic synthesis.[1] It is a colorless to pale yellow liquid.[1] The presence of a chiral center at the third carbon means it exists as (S) and (R) enantiomers.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21249-59-2 | [4] |

| Molecular Formula | C₅H₉BrO₂ | [4] |

| Molecular Weight | 181.03 g/mol | [5] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | 71 °C @ 15 Torr | [6] |

| Density | 1.3858 g/cm³ @ 25 °C | [6] |

| Flash Point | 77.4 °C | [6] |

| Refractive Index | 1.453 | [6] |

| Storage Temperature | 2-8 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source:[7]

Signal Word: Warning[7]

Hazard Pictogram:

Personal Protective Equipment (PPE) and Engineering Controls

Proper protective measures are essential when handling this compound to minimize exposure risk.

Experimental Protocol: Standard PPE and Engineering Controls

-

Engineering Controls:

-

Eye and Face Protection:

-

Skin Protection:

-

Handle with chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves must be inspected for integrity before use.

-

Use proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact.

-

Wear a complete suit protecting against chemicals, selected based on the concentration and amount of the dangerous substance at the specific workplace.[7]

-

-

Respiratory Protection:

-

For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[7]

-

For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7]

-

Respirators and their components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[7]

-

-

Hygiene Measures:

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the chemical's stability and preventing hazardous situations.

Experimental Protocol: Handling and Storage

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

Caption: Chemical Incompatibility Diagram.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet.[7]

Caption: Emergency First Aid Workflow.

Experimental Protocol: First Aid Measures

-

General Advice: Move the affected person out of the dangerous area.[7] Consult a physician and show them the Safety Data Sheet for the substance.[11]

-

If Inhaled: Move the person into fresh air.[7] If the person is not breathing, provide artificial respiration.[11] Seek medical attention.[7]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[10] Consult a physician.[7]

-

In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7] If present, remove contact lenses if it is easy to do so and continue rinsing.[7] Immediate medical attention is required.[10]

-

If Swallowed: Do NOT induce vomiting.[10] Never give anything by mouth to a person who is unconscious.[11] Rinse the mouth with water and consult a physician.[7]

Accidental Release and Disposal

Proper containment, cleanup, and disposal are necessary to mitigate environmental contamination and personnel exposure.

Caption: Accidental Spill Response Workflow.

Experimental Protocol: Accidental Release Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

-

Contain the spill.

-

Soak up the material with an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[10]

-

Collect the material using a shovel and sweep up, arranging for disposal without creating dust.[7]

-

Place the collected waste into a suitable, closed container for disposal.[7]

-

Disposal Considerations

-

Product Waste: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[7] This material can be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11]

-

Contaminated Packaging: Dispose of as unused product.[7] Containers may be triple-rinsed and offered for recycling or reconditioning.[11]

-

Regulations: Waste must be disposed of in accordance with local, regional, and national regulations. Waste is generally classified as hazardous.[10]

Fire-Fighting Measures

Experimental Protocol: Fire Fighting

-

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11]

-

-

Specific Hazards:

-

Protective Actions for Fire-Fighters:

Toxicological and Ecological Information

Toxicology:

-

The primary toxicological concern is acute oral toxicity (Category 4).[7]

-

It is known to cause skin, eye, and respiratory irritation.[7]

-

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[7]

Ecology:

-

There is no specific data available for toxicity to fish, daphnia, algae, or microorganisms.[11]

-

Persistence, degradability, and bioaccumulative potential data are not available.[11]

-

It is advised not to let the product enter drains or water systems.[7]

References

- 1. Buy this compound | 21249-59-2 [smolecule.com]

- 2. Methyl (S)-3-bromobutanoate | C5H9BrO2 | CID 86310409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (3R)-3-bromobutanoate | C5H9BrO2 | CID 86309781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. lookchem.com [lookchem.com]

- 12. agilent.com [agilent.com]

Methyl 3-bromobutanoate: A Versatile Precursor for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromobutanoate is a halogenated ester that serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its bifunctional nature, possessing both an electrophilic carbon center susceptible to nucleophilic attack and an ester group that can be further manipulated, makes it a versatile precursor in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the construction of key molecular scaffolds found in pharmaceuticals. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in the research and development of novel therapeutic agents.

Introduction

The quest for novel therapeutic agents often relies on the efficient and stereoselective synthesis of complex organic molecules. Chiral building blocks containing multiple functional groups are of paramount importance in this endeavor. This compound, with its stereocenter at the C3 position, represents a valuable chiral synthon for the introduction of a substituted butanoate chain into a target molecule. The presence of the bromine atom allows for a wide range of chemical transformations, including nucleophilic substitutions and cyclization reactions, enabling the construction of diverse molecular architectures. This guide will delve into the chemical properties and synthetic utility of this important precursor.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a precursor is essential for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 71 °C at 15 Torr | [3] |

| Density | 1.3858 g/cm³ at 25 °C | [3] |

| Refractive Index (n_D^20) | 1.453 | [3] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the diastereotopic methylene (B1212753) protons adjacent to the ester, the methine proton attached to the bromine, and the terminal methyl protons. The coupling between these protons provides valuable structural information.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bearing the bromine atom, the adjacent methylene carbon, and the terminal methyl carbon.

Note: Experimentally obtained and fully assigned NMR data with chemical shifts (δ) in ppm and coupling constants (J) in Hz are essential for unambiguous identification and will be updated as available.

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2980-2850 | C-H (alkane) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1200 | C-O (ester) | Stretching |

| ~650 | C-Br | Stretching |

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃), the bromine atom (-Br), and cleavage of the carbon-carbon bonds.

Synthesis of this compound

This compound can be synthesized through several established methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Esterification of 3-Bromobutanoic Acid

The most direct route involves the Fischer esterification of 3-bromobutanoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Workflow for the Synthesis of this compound via Esterification:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobutanoic acid (1.0 eq) in an excess of anhydrous methanol (5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Applications in Bioactive Molecule Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This allows for a variety of nucleophilic substitution reactions, which are instrumental in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, azides, cyanides, and thiolates. These reactions provide access to a diverse array of substituted butanoate derivatives.

General Scheme for Nucleophilic Substitution:

Caption: Nucleophilic substitution on this compound.

Synthesis of γ-Amino Acids

γ-Amino acids are important components of many biologically active compounds, including the neurotransmitter GABA. This compound can serve as a precursor for the synthesis of γ-amino acids. For instance, reaction with sodium azide (B81097) followed by reduction of the resulting azide provides access to methyl 3-aminobutanoate, which can be hydrolyzed to the corresponding γ-amino acid.

Synthesis of Substituted Tetrahydrofurans

Substituted tetrahydrofuran (B95107) moieties are present in a wide range of natural products and pharmaceuticals. While direct synthesis from this compound is not commonly reported, it can be a precursor to intermediates that undergo cyclization to form tetrahydrofuran rings. For example, conversion of the bromo-ester to a suitable diol or hydroxy-epoxide could be a viable strategy.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of bioactive molecules. Its ready availability and diverse reactivity make it an important tool for medicinal chemists and researchers in drug discovery. The experimental protocols and data presented in this guide are intended to facilitate the use of this building block in the development of novel therapeutic agents. Further exploration of its reactivity, particularly in stereoselective transformations, will undoubtedly lead to the discovery of new and efficient synthetic routes to important pharmaceutical targets.

References

Methodological & Application

Synthesis of Substituted Butanoic Acids Using Methyl 3-Bromobutanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted butanoic acids utilizing methyl 3-bromobutanoate as a key starting material. This versatile building block allows for the introduction of diverse functionalities at the 3-position of the butanoic acid scaffold, a common motif in pharmacologically active molecules.

Introduction

This compound is a valuable bifunctional molecule possessing both an electrophilic carbon center susceptible to nucleophilic attack and an ester group that can be readily hydrolyzed to the corresponding carboxylic acid. Its reactivity makes it an ideal precursor for the synthesis of a wide range of 3-substituted butanoic acid derivatives, which are important intermediates in the development of pharmaceuticals and other bioactive compounds.[1] This document outlines key synthetic transformations, including C-C and C-N bond formation, followed by ester hydrolysis to yield the final butanoic acid products.

Synthetic Strategies and Reaction Pathways

The primary synthetic route involves a two-step process: 1) Nucleophilic substitution at the C3 position of this compound, and 2) Subsequent hydrolysis of the methyl ester to the carboxylic acid. The choice of nucleophile in the first step dictates the nature of the substituent at the 3-position.

Caption: General workflow for the synthesis of 3-substituted butanoic acids.

Experimental Protocols and Data

Synthesis of 3-Aryl and 3-Alkylbutanoic Acids via Organocuprate Coupling

The reaction of this compound with Gilman reagents (lithium dialkyl- or diarylcuprates) provides an effective method for the formation of carbon-carbon bonds at the 3-position. This SN2-type reaction proceeds with inversion of configuration if a chiral starting material is used.

Protocol 3.1.1: Synthesis of Methyl 3-Phenylbutanoate

This protocol details the synthesis of methyl 3-phenylbutanoate, a precursor to 3-phenylbutanoic acid.

-

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Phenyllithium (B1222949) (in cyclohexane/ether)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend copper(I) iodide in anhydrous diethyl ether.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add two equivalents of phenyllithium solution to the stirred suspension.

-

Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diphenylcuprate.

-

To this solution, add a solution of this compound in anhydrous THF dropwise.

-

Let the reaction mixture stir at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford methyl 3-phenylbutanoate.

-

Protocol 3.1.2: Hydrolysis of Methyl 3-Phenylbutanoate to 3-Phenylbutanoic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

-

Materials:

-

Methyl 3-phenylbutanoate

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve methyl 3-phenylbutanoate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.

-

Reflux the mixture with stirring for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous phase to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous phase with diethyl ether (3 x 80 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-phenylbutanoic acid.[2]

-

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | Lithium diphenylcuprate | Methyl 3-phenylbutanoate | ~70-80 | |

| Methyl 3-phenylbutanoate | NaOH, H₂O/MeOH | 3-Phenylbutanoic acid | >95 | [2] |

| This compound | Lithium dimethylcuprate | Methyl 3-methylbutanoate | ~65-75 | |

| Methyl 3-methylbutanoate | LiOH, H₂O/THF | 3-Methylbutanoic acid | ~88 |

Table 1: Representative yields for the synthesis of 3-aryl and 3-alkylbutanoic acids.

Synthesis of 3-Aminobutanoic Acid Derivatives

3-Aminobutanoic acid and its derivatives are important building blocks in medicinal chemistry. A common route to these compounds from this compound involves the introduction of a nitrogen-containing nucleophile, such as azide (B81097) or an amine, followed by appropriate functional group transformations.

Protocol 3.2.1: Synthesis of Methyl 3-Azidobutanoate

This protocol outlines the synthesis of methyl 3-azidobutanoate, a key intermediate that can be reduced to the corresponding amine.

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in dimethylformamide.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl 3-azidobutanoate.

-

Protocol 3.2.2: Reduction of Methyl 3-Azidobutanoate to Methyl 3-Aminobutanoate

This protocol describes the reduction of the azide to the primary amine.

-

Materials:

-

Methyl 3-azidobutanoate

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve methyl 3-azidobutanoate in methanol in a hydrogenation flask.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield methyl 3-aminobutanoate.

-

Protocol 3.2.3: Hydrolysis of Methyl 3-Aminobutanoate to 3-Aminobutanoic Acid

-

Materials:

-

Methyl 3-aminobutanoate

-

Hydrochloric acid (HCl, 6 M)

-

-

Procedure:

-

Add 6 M hydrochloric acid to methyl 3-aminobutanoate.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid.

-

The product, 3-aminobutanoic acid, will precipitate out of the solution and can be collected by filtration.

-

| Starting Material | Reagent | Intermediate/Product | Yield (%) | Reference |

| This compound | Sodium azide | Methyl 3-azidobutanoate | >90 | |

| Methyl 3-azidobutanoate | H₂, Pd/C | Methyl 3-aminobutanoate | >95 | |

| Methyl 3-aminobutanoate | 6 M HCl then NaOH | 3-Aminobutanoic acid | ~80-90 |

Table 2: Representative yields for the synthesis of 3-aminobutanoic acid.

Visualization of Key Synthetic Pathways

Caption: Key synthetic pathways from this compound.

Conclusion

This compound serves as a readily available and versatile starting material for the efficient synthesis of a diverse array of 3-substituted butanoic acids. The protocols outlined in this document provide robust methods for the introduction of both carbon and nitrogen-based substituents, followed by straightforward hydrolysis to the final carboxylic acid products. These methodologies are highly valuable for the generation of compound libraries for drug discovery and for the synthesis of specific target molecules in medicinal chemistry and related fields.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 3-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Methyl 3-bromobutanoate is a halogenated ester with the molecular formula C₅H₉BrO₂.[1] It serves as a valuable building block in organic synthesis due to its reactive carbon-bromine bond, making it a suitable substrate for various nucleophilic substitution reactions.[1] The bromine atom is located on a secondary carbon, which allows the compound to undergo substitution via both Sₙ1 and Sₙ2 mechanisms. The prevailing pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

As a secondary alkyl halide, this compound is at the crossroads of substitution mechanisms.

-

Sₙ2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong, typically anionic, nucleophiles (e.g., I⁻, CN⁻, N₃⁻, OH⁻) and polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO). The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. The rate of Sₙ2 reactions is sensitive to steric hindrance.[2]

-

Sₙ1 (Substitution Nucleophilic Unimolecular): This pathway is favored by weak, typically neutral, nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., ethanol, water). It is a two-step mechanism that proceeds through a carbocation intermediate.[3] The formation of this intermediate is the rate-determining step. For secondary halides like this compound, the intermediate secondary carbocation may undergo rearrangement to a more stable tertiary carbocation if a hydride or alkyl shift is possible.[4][5] This can lead to a mixture of products. The planar nature of the carbocation intermediate typically results in a racemic or near-racemic mixture of enantiomers.